molecular formula C8H14O3 B12275068 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B12275068
M. Wt: 158.19 g/mol
InChI Key: JMBKVZZRFSGOMB-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in the scientific community due to its potential biological activity and diverse applications. This compound possesses a unique chemical structure, making it a promising candidate for various research areas.

Preparation Methods

The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with ethoxymethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials to produce the compound on a larger scale .

Chemical Reactions Analysis

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane-1,1-dicarboxylic acid ethyl ester: This compound shares a similar cyclobutane core but differs in its functional groups.

    1-Ethoxycarbonylcyclobutane-1-carboxylic acid: This compound has a similar structure but with different substituents.

The uniqueness of this compound lies in its specific ethoxymethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(ethoxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-6-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKVZZRFSGOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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